Galbinic acid
Overview
Description
Galbanic acid is a biologically active sesquiterpene coumarin derived from various species of the genus Ferula, particularly Ferula assa-foetida. This compound has garnered significant attention due to its diverse biological activities, including anticancer, antiviral, anticoagulant, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Galbinic acid (GA) is a biologically active sesquiterpene coumarin from Ferula species (Apiaceae) . It has been found to target various cells and proteins, including cancer cells, androgen receptors, and matrix metalloproteinases (MMPs) . It also exhibits antimicrobial activity against Gram-positive bacteria .
Mode of Action
GA interacts with its targets in several ways. It inhibits the growth of prostate cancer cells by decreasing androgen receptor abundance . GA also inhibits the migration and invasion of melanoma cells by reducing the activity of MMP-2 and MMP-9 and downregulating N-cadherin and fibronectin expression . In glioblastoma cells, GA decreases cell proliferation and stimulates apoptosis .
Biochemical Pathways
GA affects several biochemical pathways. It inhibits the PI3K/Akt/mTOR pathway, which is involved in cell cycle progression and survival . GA also suppresses the activity and expression of MMPs, which play a crucial role in cell migration .
Pharmacokinetics
It’s known that ga can be administered intraperitoneally .
Result of Action
The action of GA results in various molecular and cellular effects. It significantly decreases cell proliferation and stimulates apoptosis . GA also inhibits cell migration and invasion . In vivo, GA exhibits anti-tumor activity, as evidenced by its ability to inhibit angiogenesis and tumor growth .
Biochemical Analysis
Biochemical Properties
Galbinic acid interacts with various biomolecules, contributing to its diverse biological activities. It has been shown to inhibit the growth of prostate cancer cells by decreasing androgen receptor abundance
Cellular Effects
This compound has demonstrated significant effects on various types of cells. For instance, it has been shown to decrease the proliferation of glioblastoma cells and melanoma cells . It also influences cellular function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of galbanic acid involves its interaction with various biomolecules at the molecular level. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial in cell cycle progression and survival of glioblastoma cells . It also suppresses the activity and expression of matrix metalloproteinases (MMPs), which are involved in cell migration .
Temporal Effects in Laboratory Settings
The effects of galbanic acid over time in laboratory settings have not been extensively studied. It has been observed that galbanic acid can decrease the migration capability of glioblastoma cells, which was accompanied by inhibition in the activity and expression of MMP2 and MMP9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of galbanic acid typically involves the installation of methyl and ester groups at the C9 position of R-pulegone through enolate formation . The process includes multiple steps, such as cyclization and esterification, to achieve the final product.
Industrial Production Methods: Industrial production of galbanic acid often employs extraction from natural sources, particularly from the roots of Ferula species. The extraction process involves solvent extraction followed by purification techniques such as chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Galbanic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced forms of galbanic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide.
Major Products:
Scientific Research Applications
Comparison with Similar Compounds
Galbanic acid is unique among sesquiterpene coumarins due to its specific biological activities and molecular targets. Similar compounds include:
Umbelliprenin: Another sesquiterpene coumarin with anticancer properties.
Farnesiferol C: Known for its anti-inflammatory and anticancer activities.
Karatavicinol: Exhibits anti-ulcer and anticancer properties .
In comparison, galbanic acid stands out for its potent anti-angiogenic and anti-proliferative effects, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(4-formyl-5,13,17-trihydroxy-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaen-12-yl)methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O11/c1-6-3-10(23)8(4-21)15-11(6)18(25)30-16-9(5-28-7(2)22)14(24)12-13(17(16)29-15)20(27)31-19(12)26/h3-4,20,23-24,27H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMXDYQQUZKOON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3COC(=O)C)O)C(=O)OC4O)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is galbinic acid and where is it found?
A1: this compound (also known as α-acetylsalazinic acid) is a depsidone, a class of compounds found in lichens. It has been isolated from various lichen species, including Usnea undulata [], Usnea subfloridana [], and Parmotrema gardneri [], among others.
Q2: What biological activities have been attributed to this compound?
A2: this compound, along with other depsidones, has demonstrated promising in vitro activities:
- Antibacterial Activity: Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli [, ].
- Anti-inflammatory Activity: this compound exhibits inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), key enzymes involved in inflammatory processes [].
- Anti-gout Potential: This compound also shows inhibitory activity against xanthine oxidase (XO), an enzyme implicated in gout [].
- Leishmanicidal Activity: Research suggests potential for this compound in treating leishmaniasis, a neglected tropical disease [].
Q3: What analytical techniques are used to identify and quantify this compound in lichen extracts?
A3: Several methods are employed for this compound analysis:
- Thin-layer chromatography (TLC) is used for initial detection and separation of lichen compounds, including this compound [, ].
- TLC-bioautography combines TLC separation with biological assays to directly identify bioactive compounds like this compound on the TLC plates [].
- High-performance liquid chromatography (HPLC) provides more precise quantification of this compound and other lichen substances in complex mixtures [, ].
- Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC/ESI/MS/MS) allows for the identification and quantification of this compound and other compounds, even in low concentrations [].
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